REACTION_CXSMILES
|
C([C:3]1[CH:4]=[C:5]([CH:15]=[CH:16][C:17]=1[B:18]1[O:22]C(C)(C)[C:20](C)(C)[O:19]1)[O:6][C:7]1[CH:14]=[CH:13][C:10]([C:11]#[N:12])=[CH:9][N:8]=1)=O.[BH4-].[Na+].Cl.C([O-])(O)=O.[Na+]>CCO.O>[OH:22][B:18]1[C:17]2[CH:3]=[CH:4][C:5]([O:6][C:7]3[CH:14]=[CH:13][C:10]([C:11]#[N:12])=[CH:9][N:8]=3)=[CH:15][C:16]=2[CH2:20][O:19]1 |f:1.2,4.5|
|
Name
|
6-[3-formyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-nicotinonitrile
|
Quantity
|
1.67 g
|
Type
|
reactant
|
Smiles
|
C(=O)C=1C=C(OC2=NC=C(C#N)C=C2)C=CC1B1OC(C(O1)(C)C)(C)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
180.4 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0° C. for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature in another 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 0° C.
|
Type
|
CUSTOM
|
Details
|
to ward to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for 2 h
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with H2O
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
OB1OCC2=C1C=CC(=C2)OC2=NC=C(C#N)C=C2
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 92.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |